This compound can be synthesized in laboratory settings from simpler organic precursors. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
Based on its structure and functional groups, this compound can be classified as:
The synthesis of (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. The general steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like chromatography may be employed for purification.
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using appropriate reagents and catalysts to achieve desired outcomes without unwanted side reactions.
The mechanism of action for (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol largely depends on its biological interactions:
Research indicates that compounds with similar structures often exhibit activity against certain types of cancer cells or bacterial infections by modulating cellular pathways.
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol has potential applications in:
Piperidine-based iminosugars represent a therapeutically significant class of carbohydrate mimetics characterized by a nitrogen atom replacing the endocyclic oxygen of pyranose sugars. This structural modification endows them with potent glycosidase inhibitory activity, making them valuable candidates for treating metabolic disorders, viral infections, and lysosomal storage diseases. The core structure of 1-deoxynojirimycin (DNJ, (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol) serves as the foundational scaffold for numerous derivatives, including miglustat (Zavesca®) for Gaucher disease and miglitol (Glyset®) for type II diabetes [4]. These inhibitors function by mimicking the transition state of glycoside hydrolysis, with the protonated nitrogen at physiological pH forming critical electrostatic interactions with enzyme catalytic residues [4] [7]. The target compound, (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS: 885484-41-3), exemplifies strategic modification of this scaffold through N-alkylation with a long-chain aliphatic amine, enhancing lipophilicity and potentially altering target enzyme specificity [1] [3].
The strategic incorporation of specific functional groups profoundly influences the biological activity and physicochemical properties of piperidine iminosugars. The target compound features three critical structural elements:
Table 1: Structural Comparison of Key Piperidine Iminosugar Derivatives
Compound Name | Core Structure | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Application |
---|---|---|---|---|---|
1-Deoxynojirimycin (DNJ) | (2R,3R,4R,5S)-Piperidine triol | H | C₆H₁₃NO₄ | 163.17 [5] | Reference scaffold |
Miglustat (N-butyl-DNJ) | (2R,3R,4R,5S)-Piperidine triol | n-Butyl | C₁₀H₂₁NO₄ | 219.28 | Gaucher disease [4] |
Target Compound | (3R,4R)-Piperidine triol | 12-Aminododecyl | C₁₈H₃₈N₂O₄ | 346.51 [3] | Investigational |
1-Deoxynojirimycin HCl | (2R,3R,4R,5S)-Piperidine triol | H (HCl salt) | C₆H₁₄ClNO₄ | 199.63 [2] | Synthetic intermediate |
This extended alkylation strategy differentiates the target compound from classical iminosugars like DNJ hydrochloride (CAS: 73285-50-4), which exhibits higher polarity (molecular weight 199.63 g/mol) but limited membrane permeability [2]. The increased chain length also positions the terminal amine distal to the piperidine ring, potentially enabling bidentate interactions with enzyme catalytic sites or enhanced lysosomal targeting [7].
Stereochemical precision governs the biological activity of iminosugars by dictating their three-dimensional complementarity to enzyme active sites. The (3R,4R) relative configuration of the target compound is critical for mimicking D-glucose or D-mannose transition states, influencing selectivity toward α-glucosidases versus α-mannosidases [4]. This stereochemistry determines the spatial orientation of key pharmacophoric hydroxyl groups:
Table 2: Physicochemical Properties of (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Formula | C₁₈H₃₈N₂O₄ | - | [3] |
Molecular Weight | 346.51 g/mol | - | [3] |
Density | 1.106 g/cm³ | 20°C | [3] |
Boiling Point | 522.5°C | 760 mmHg | [3] |
Refractive Index | 1.530 | 20°C | [3] |
Flash Point | 269.8°C | - | [3] |
Vapor Pressure | ~0 mmHg | 25°C | [3] |
Calculated LogP | 2.18 (Unprotonated); -1.05 (Protonated) | - | [3] |
Water Solubility | Moderate (amine hydrochloride salt) | Protonated form, 25°C | [3] |
The synthesis of such stereochemically defined analogs exploits chiral precursors like epoxy esters derived from fumaric acid, where double stereodifferentiation in asymmetric dihydroxylation (>95:5 diastereoselectivity) establishes the required (3R,4R) configurations [4]. This precision distinguishes active inhibitors from their stereoisomers, as evidenced by studies showing complete loss of inhibitory activity in (3S,4S)-configured analogs against β-glucosidases [4] [7]. The terminal amine's stereochemical independence allows flexible engagement with anionic residues without strict conformational constraints, contributing to broad-spectrum inhibition profiles observed in similarly modified iminosugars [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1